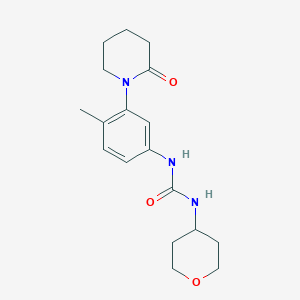
1-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
“1-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea” is a research chemical and not intended for human or veterinary use1. Its molecular formula is C18H25N3O3 and it has a molecular weight of 331.4161.
I hope this information is helpful, and I’m sorry I couldn’t provide a more comprehensive analysis. If you have any other questions or need further assistance, feel free to ask.
Scientific Research Applications
Hydrogel Formation and Morphology Tuning
G. Lloyd and J. Steed (2011) discussed the formation of hydrogels using a urea derivative in various acids, showcasing how the physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion. This study highlights the compound's potential in creating customizable materials for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Crystal Structure Analysis
S. Sharma et al. (2015) explored the synthesis and crystal structure analysis of a pyran derivative, showcasing the utility of urea as an organo-catalyst in multi-component reactions. The study emphasizes the importance of understanding molecular structures for the development of novel compounds with potential applications in pharmaceuticals and materials science (Sharma et al., 2015).
Anticancer Activity
R. Gaudreault et al. (1988) investigated the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives for anticancer activity, providing insights into the compound's potential in developing new cancer therapies. This research illustrates the broader impact of such chemical investigations on medicinal chemistry and oncology (Gaudreault et al., 1988).
X-ray Powder Diffraction Data
Qing Wang et al. (2017) reported the X-ray powder diffraction data for a closely related compound, underscoring its importance as an intermediate in the synthesis of anticoagulants. This type of research is crucial for the pharmaceutical industry, especially in the quality control and development of new drugs (Wang et al., 2017).
Synthesis and Characterization of Pyran Derivatives
N. Azizi et al. (2013) demonstrated the synthesis of highly functionalized benzopyran and pyran derivatives using deep eutectic solvents, highlighting an eco-friendly approach to chemical synthesis. This work contributes to the field of green chemistry by providing safer and more sustainable methodologies for producing complex organic molecules (Azizi et al., 2013).
properties
IUPAC Name |
1-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13-5-6-15(12-16(13)21-9-3-2-4-17(21)22)20-18(23)19-14-7-10-24-11-8-14/h5-6,12,14H,2-4,7-11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGHAZWMEHFCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCOCC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)
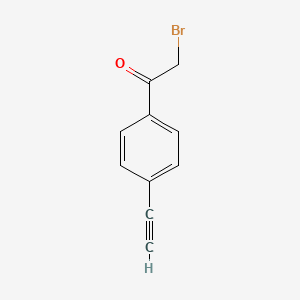
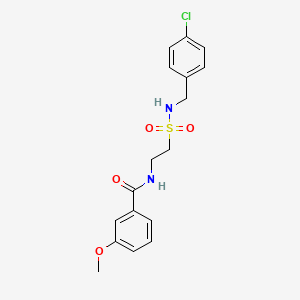
![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)
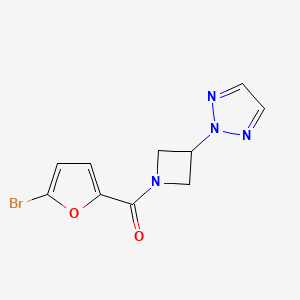
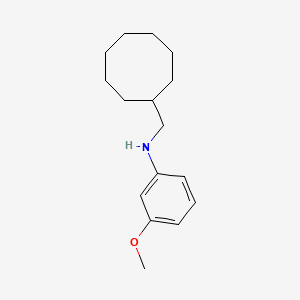
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)
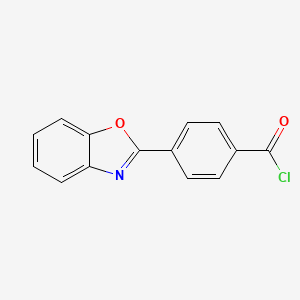
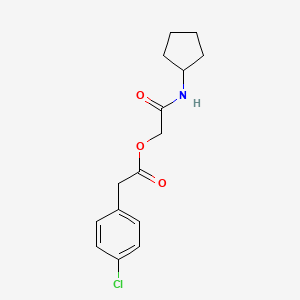
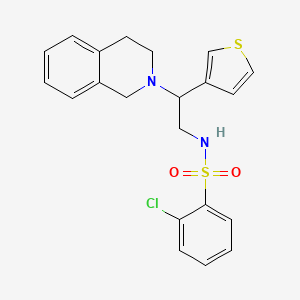
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2748238.png)
![4-fluoro-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2748240.png)
![1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride](/img/structure/B2748242.png)